2-Hydroxy-3-(4-hydroxy-2-methoxyphenyl)propanoic acid
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Overview
Description
This compound is naturally found in various fermented foods and can also be derived from the microbial transformation of dietary polyphenols . It is known for its antioxidant properties and potential health benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-(4-hydroxy-2-methoxyphenyl)propanoic acid typically involves the following steps:
Starting Material: The process begins with benzyl alcohol.
Substitution Reaction: Benzyl alcohol reacts with bromoacetone to introduce a propanone group.
Formation of Tosylate Ester: The resulting product reacts with p-toluenesulfonic acid to form the corresponding tosylate ester.
Ketone Formation: The tosylate ester undergoes a ketone formation reaction with ethylene glycol.
Final Product: The ethylene glycol ester reacts under basic conditions with an amino acid-containing reactant, followed by hydrolysis to yield this compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-3-(4-hydroxy-2-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into its corresponding alcohol derivatives.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl and methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted phenolic compounds.
Scientific Research Applications
2-Hydroxy-3-(4-hydroxy-2-methoxyphenyl)propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various phenolic compounds.
Medicine: Its antioxidant properties make it a candidate for research in anti-aging and anti-inflammatory treatments.
Industry: It is used in the production of dietary supplements and functional foods due to its health benefits.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(4-hydroxy-2-methoxyphenyl)propanoic acid involves several molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Muscle Function: It enhances muscle strength by increasing the expression of Myf5, a gene involved in muscle development.
Metabolism: It improves hepatic glucose and lipid metabolism and inhibits muscular lipid metabolism and protein catabolism.
Comparison with Similar Compounds
3-(4-Hydroxy-3-methoxyphenyl)propionic acid:
3-Hydroxy-4-methoxyphenylacetic acid: Another phenolic compound with antioxidant activity.
Uniqueness: 2-Hydroxy-3-(4-hydroxy-2-methoxyphenyl)propanoic acid is unique due to its dual hydroxyl and methoxy functional groups, which contribute to its distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H12O5 |
---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
2-hydroxy-3-(4-hydroxy-2-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H12O5/c1-15-9-5-7(11)3-2-6(9)4-8(12)10(13)14/h2-3,5,8,11-12H,4H2,1H3,(H,13,14) |
InChI Key |
JFAIARJXSUNWQW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)O)CC(C(=O)O)O |
Origin of Product |
United States |
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